Rocastine

Catalog No.
S541740
CAS No.
91833-49-7
M.F
C13H19N3OS
M. Wt
265.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocastine

CAS Number

91833-49-7

Product Name

Rocastine

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3

InChI Key

DPPDPATYPQFYDL-UHFFFAOYSA-N

SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C

solubility

Soluble in DMSO

Synonyms

2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione, AHR 11325, AHR-11325, rocastine, rocastine fumarate, rocastine hydrochloride, hydrate

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C

The exact mass of the compound Rocastine is 265.1249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Oxazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rocastine, also known as AHR-11325, is a nonsedating antihistamine characterized by its rapid onset of action. Its chemical formula is C₁₃H₁₉N₃OS, indicating the presence of nitrogen and sulfur in its structure. Rocastine functions as a selective antagonist for the H1 receptor, which plays a crucial role in allergic responses and other physiological processes .

Typical of antihistamines. Its synthesis often involves multi-step processes that create complex heterocycles. For instance, certain synthetic pathways utilize intramolecular cyclization reactions involving hydrazine derivatives to form benzoxazepine structures integral to its pharmacophore . The compound can also undergo transformations that modify its functional groups, impacting its biological activity.

Rocastine exhibits potent antihistaminic activity by blocking the H1 receptor, thus preventing histamine from exerting its effects in allergic reactions. Studies have shown that rocastine is effective in protecting guinea pigs from histamine-induced bronchoconstriction, demonstrating its utility in treating allergic conditions such as rhinitis and asthma . Additionally, it is noted for being nonsedating compared to traditional antihistamines, making it suitable for patients who require allergy relief without sedation.

The synthesis of rocastine typically involves several steps:

  • Starting Materials: The synthesis begins with specific precursors that contain requisite functional groups.
  • Intramolecular Reactions: These may include cyclization reactions where hydrazines or other reagents are employed to form the core structure of rocastine.
  • Final Modifications: Subsequent steps may involve acylation or other transformations to achieve the final product with desired purity and yield .

The synthesis often emphasizes efficiency and environmental friendliness, utilizing one-pot reactions where possible to minimize waste.

Rocastine is primarily used as an antihistamine in clinical settings for managing allergic symptoms. Its nonsedating nature allows for daytime use without impairing cognitive function or motor skills. Furthermore, ongoing research may explore additional therapeutic applications beyond allergy relief, potentially expanding its utility in pharmacotherapy .

Interaction studies involving rocastine focus on its binding affinity to the H1 receptor and potential interactions with other medications. Research indicates that rocastine's unique structural features contribute to its selectivity and potency as an H1 antagonist. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.

Rocastine shares structural similarities with several other antihistamines but possesses unique characteristics that distinguish it from them. Here are some notable comparisons:

Compound NameStructure TypeKey Features
CetirizinePiperazine derivativeSedating effects; longer duration of action
LoratadineTricyclic antihistamineNonsedating; longer half-life
FexofenadinePiperidine derivativeNonsedating; rapid onset; minimal drug interactions

Uniqueness of Rocastine:

  • Rocastine stands out due to its rapid onset of action combined with nonsedating properties.
  • Its specific structural configuration allows for effective H1 receptor antagonism while minimizing central nervous system side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

265.12488341 g/mol

Monoisotopic Mass

265.12488341 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3391H2J6G4

Wikipedia

Rocastine

Dates

Last modified: 02-18-2024
1: Sleevi MC, Cale AD Jr, Gero TW, Jaques LW, Welstead WJ, Johnson AF, Kilpatrick BF, Demian I, Nolan JC, Jenkins H. Optical isomers of rocastine and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. J Med Chem. 1991 Apr;34(4):1314-28. PubMed PMID: 1673158.
2: Cale AD Jr, Gero TW, Walker KR, Lo YS, Welstead WJ Jr, Jaques LW, Johnson AF, Leonard CA, Nolan JC, Johnson DN. Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1 antihistamines. J Med Chem. 1989 Sep;32(9):2178-99. PubMed PMID: 2570152.
3: Nolan JC, Stephens DJ, Proakis AG, Leonard CA, Johnson DN, Kilpatrick BF, Foxwell MH, Yanni JM. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine. Agents Actions. 1989 Aug;28(1-2):53-61. PubMed PMID: 2571244.

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